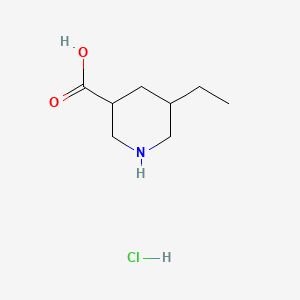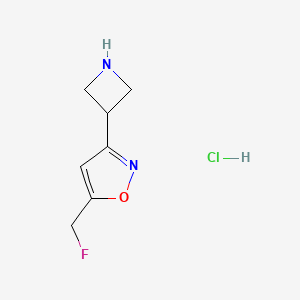
2-(3-Bromo-4-methylphenyl)ethan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Bromo-4-methylphenyl)ethan-1-amine hydrochloride is an organic compound with the molecular formula C9H12BrN·HCl It is a derivative of phenethylamine, characterized by the presence of a bromine atom and a methyl group on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methylphenyl)ethan-1-amine hydrochloride typically involves the bromination of 4-methylphenethylamine. The process begins with the nitration of toluene to form 4-methylnitrobenzene, followed by reduction to 4-methylaniline. Bromination of 4-methylaniline yields 3-bromo-4-methylaniline, which is then subjected to reductive amination with ethylamine to produce 2-(3-Bromo-4-methylphenyl)ethan-1-amine. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The bromination and reductive amination steps are optimized for large-scale production, and the final product is purified through crystallization or recrystallization techniques.
化学反应分析
Types of Reactions
2-(3-Bromo-4-methylphenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 4-methylphenethylamine.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed in substitution reactions.
Major Products Formed
Oxidation: 3-Bromo-4-methylbenzaldehyde or 3-Bromo-4-methylacetophenone.
Reduction: 4-Methylphenethylamine.
Substitution: 2-(3-Hydroxy-4-methylphenyl)ethan-1-amine or 2-(3-Amino-4-methylphenyl)ethan-1-amine.
科学研究应用
2-(3-Bromo-4-methylphenyl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-Bromo-4-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets are subjects of ongoing research .
相似化合物的比较
Similar Compounds
- 2-(3-Bromo-2-methylphenyl)ethan-1-amine
- 2-(2-Bromo-4-methylphenyl)ethan-1-amine
- 2-(3-Bromo-4-methoxyphenyl)ethan-1-amine
Uniqueness
2-(3-Bromo-4-methylphenyl)ethan-1-amine hydrochloride is unique due to the specific positioning of the bromine and methyl groups on the benzene ring. This structural arrangement imparts distinct chemical and biological properties, making it valuable for targeted research applications.
属性
分子式 |
C9H13BrClN |
|---|---|
分子量 |
250.56 g/mol |
IUPAC 名称 |
2-(3-bromo-4-methylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H12BrN.ClH/c1-7-2-3-8(4-5-11)6-9(7)10;/h2-3,6H,4-5,11H2,1H3;1H |
InChI 键 |
LFOGDZCCVFLMRM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)CCN)Br.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![Sodium [(carbamoylmethyl)sulfanyl]sulfonate](/img/structure/B13460394.png)
![2-methyl-5-(propan-2-yl)-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13460404.png)
amine](/img/structure/B13460408.png)



